3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a suitable pyrrole derivative. One common method includes the use of a metal catalyst and glacial acetic acid. The reaction is carried out under vacuum, followed by hydrogenation and reduction steps using Raney nickel as a catalyst . The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through reduction and purification steps.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. The process involves the use of high-pressure autoclaves, controlled temperature and pressure conditions, and efficient catalysts to facilitate the reaction. The use of a one-pot synthesis method helps in reducing the generation of waste and improving the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used
Scientific Research Applications
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The fluorophenyl group enhances its binding affinity to target proteins, while the pyrrole ring contributes to its overall stability and reactivity. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
- 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-methanol
- 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Uniqueness
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde stands out due to its unique combination of a fluorophenyl group and a pyrrole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
Molecular Formula |
C12H10FNO |
---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10FNO/c1-14-7-6-10(12(14)8-15)9-4-2-3-5-11(9)13/h2-8H,1H3 |
InChI Key |
OBQOTDUKZZNNBW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.